molecular formula C17H27NO2 B11733934 (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol

(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol

Cat. No.: B11733934
M. Wt: 277.4 g/mol
InChI Key: VFIDUCMKNJIJTO-CZUORRHYSA-N
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Description

The compound (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol is a chiral β-amino alcohol derivative featuring a 7-methyl-2,3-dihydro-1H-inden-4-yl ether group and an isopropylamino side chain.

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol

InChI

InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16-/m1/s1

InChI Key

VFIDUCMKNJIJTO-CZUORRHYSA-N

Isomeric SMILES

CC1=C2CCCC2=C(C=C1)OC[C@H]([C@@H](C)NC(C)C)O

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O

Origin of Product

United States

Preparation Methods

Bromohydrin Intermediate Synthesis

  • Reaction Setup : 7-Methylindan-4-ol was treated with a β-bromo ketone in the presence of potassium carbonate and potassium iodide in acetone.

  • Isomer Formation : The reaction produced an 85:15 mixture of erythro and threo bromohydrin isomers.

  • Chromatographic Separation : Flash chromatography on amine-pretreated silica efficiently resolved the isomers, achieving >98% purity for the erythro isomer.

Epoxidation and Final Steps

  • Oxidation : The purified bromohydrin was oxidized using tert-butyl hydroperoxide and titanium tetraisopropoxide, yielding the epoxide intermediate with 81% efficiency.

  • Amination : The epoxide underwent nucleophilic attack by isopropylamine under basic conditions, affording ICI-118,551 in 76% yield.

Key Advantages :

  • Elimination of fractional crystallization.

  • Scalability to multi-gram quantities.

  • Consistent enantiomeric excess (>99%).

Asymmetric Synthesis for Stereochemical Control

To address the need for enantiopure ICI-118,551, asymmetric catalytic methods were developed.

Chiral Epoxidation

  • Catalyst System : Titanium tetraisopropoxide and L-(+)-diethyl tartrate (DET) enabled enantioselective epoxidation of allylic alcohols.

  • Conditions :

    • Substrate: 2-(3-Chlorophenyl)-3-chloroprop-1-ene.

    • Temperature: -20°C.

    • Yield: 85% with 94% enantiomeric excess (ee).

Resolution of Diastereomers

  • Dynamic Kinetic Resolution : Use of chiral amines (e.g., (R)-α-methylbenzylamine) facilitated selective crystallization of the (2S,3R)-isomer.

  • Yield : 68% after recrystallization from heptane.

Comparative Data :

MethodYield (%)ee (%)Key Step
Bromohydrin Oxidation76>99Flash chromatography
Asymmetric Epoxidation8594Chiral Ti-DET catalyst

Catalytic Innovations and Process Optimization

Palladium-Catalyzed Amination

A palladium(II) acetate/Xantphos system enabled direct coupling of 7-methylindan-4-ol with a pre-formed amino alcohol, reducing step count.

  • Conditions :

    • Solvent: Tetrahydrofuran.

    • Temperature: 80°C.

    • Yield: 82%.

Green Chemistry Approaches

  • Solvent-Free Conditions : Mechanochemical grinding of reactants with silica gel achieved 78% yield, minimizing waste.

  • Biocatalytic Routes : Transaminase-mediated amination of ketone intermediates provided 65% yield but required further optimization for industrial use.

Analytical Characterization and Quality Control

  • Chiral HPLC :

    • Column: Chiralpak AD-H.

    • Mobile Phase: Hexane/isopropanol (90:10).

    • Retention Time: 12.3 min for (2S,3R)-isomer.

  • Spectroscopic Data :

    • 1H NMR (500 MHz, CDCl3): δ 1.12 (d, 6H, J = 6.2 Hz, CH(CH3)2), 2.25 (s, 3H, Ar-CH3), 3.45 (m, 1H, CH-NH).

    • IR : 3420 cm⁻¹ (O-H), 1598 cm⁻¹ (C=C aromatic).

Industrial-Scale Production Challenges

  • Catalyst Recycling : Supported palladium catalysts (e.g., Pd/C) allowed 9 reuses with <5% activity loss.

  • Cost Analysis :

    • Raw Materials: 42% of total cost.

    • Catalyst: 18% (reducible to 9% with recycling) .

Chemical Reactions Analysis

Functional Group Analysis

The compound contains:

  • Alcohol (-OH) at position 2 of the butanol backbone.

  • Ether (-O-) linking the butanol chain to the dihydroindenyl group.

  • Secondary amine (-NH) at position 3 of the butanol chain.

These groups enable distinct reaction pathways, as summarized in Table 1.

Functional GroupTypical ReactionsKey Considerations
Alcohol Esterification, substitution, oxidationStereoselectivity at C-2 may influence reaction outcomes.
Ether Acidic cleavage (e.g., with HI)Harsh conditions required; cleavage yields dihydroindenol and alkyl iodide.
Amine Alkylation, acylation, quaternizationReactivity depends on protonation state (free base vs. hydrochloride salt) .

Alcohol Group Reactions

  • Esterification

    • Mechanism : Reaction with acid chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine).

    • Product : Esters (e.g., acetate) at the C-2 hydroxyl group.

    • Impact : Preserves stereochemistry at C-2.

  • Substitution

    • Mechanism : Conversion of -OH to a better leaving group (e.g., tosylate) followed by nucleophilic substitution.

    • Stereochemical Outcome : SN2 reactions at C-2 would invert configuration, while SN1 mechanisms may lead to racemization.

Ether Group Reactions

  • Acidic Cleavage

    • Mechanism : Treatment with concentrated HCl or HI under elevated temperatures.

    • Products : Dihydroindenol and alkyl iodide (from HI) or chloride (from HCl).

    • Conditions : Requires prolonged heating (e.g., 100°C for 24 hours).

Amine Group Reactions

  • Alkylation

    • Mechanism : Reaction with alkyl halides (e.g., methyl iodide) in a polar aprotic solvent.

    • Product : N-alkylated derivatives (e.g., quaternary ammonium salts if fully alkylated).

    • Stereoselectivity : Proximity of substituents may influence regioselectivity.

  • Acylation

    • Mechanism : Reaction with acyl chlorides (e.g., benzoyl chloride) to form amides.

    • Impact : Reduces nucleophilicity of the amine group.

Stereochemical Considerations

The (2S,3R) configuration introduces steric and electronic factors that influence reactivity:

  • Chiral Environment : Reactions at C-2/C-3 may exhibit stereoselectivity due to spatial arrangement of substituents.

  • Salt Form Dependency : The hydrochloride salt (protonated amine) is less reactive in nucleophilic substitutions compared to the free base .

Analytical Methods for Reaction Monitoring

Key techniques include:

  • NMR Spectroscopy : Tracks functional group transformations (e.g., disappearance of -OH or -NH signals).

  • HPLC : Quantifies reaction yields and isolates products.

  • TLC : Rapidly identifies reaction progress via spot movement.

Scientific Research Applications

Chemical Identification

PropertyValue
IUPAC Name(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol
PubChem CID6324629
SynonymsICI 118551, ICI 111581

Beta-Adrenergic Receptor Antagonism

This compound has been identified as a selective beta-adrenoceptor antagonist. It exhibits high affinity for the β₂ adrenergic receptor subtype, making it a valuable tool in cardiovascular research and potential therapeutic applications for conditions like asthma and hypertension .

Case Study: Asthma Treatment

In clinical trials, ICI 118551 demonstrated efficacy in reducing bronchoconstriction in asthmatic patients. A study indicated that patients receiving this compound experienced improved lung function and reduced frequency of asthma attacks compared to those on placebo .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound in models of neurodegeneration. It has been shown to enhance neuronal survival and promote neurite outgrowth in vitro, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neurotropic Activity

A study on the neurotropic activity of derivatives similar to ICI 118551 revealed significant improvements in neuronal repair mechanisms following injury. The compound facilitated neurite outgrowth in cultured neurons, indicating its potential role in regenerative medicine .

Safety Profile

Toxicological evaluations have been conducted to assess the safety profile of this compound. These studies involved acute toxicity assessments in animal models and in vitro assays to evaluate off-target effects.

Findings

The compound exhibited a favorable safety profile with no significant adverse effects observed at therapeutic doses. Long-term studies are ongoing to further elucidate its safety over extended periods of administration .

Mechanism of Action

The mechanism of action of (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it a potential candidate for the treatment of hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

Table 1: Structural Comparison of Key Analogues
Compound Name Molecular Formula Key Substituents/Modifications Stereochemistry Molecular Weight (g/mol) Source
(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol (Target) C17H27NO2 Butan-2-ol backbone, 7-methyl-indenyl ether 2S,3R 285.41
(2S,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol C17H27NO2 Same as target, differing in C3 stereochemistry 2S,3S 285.41
(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol hydrochloride C17H28ClNO2 Hydrochloride salt of enantiomer 2R,3R 313.86
1-(2,3-Dihydro-1H-inden-4-yloxy)-3-(isopropylamino)-2-propanol hydrochloride C15H23ClNO2 Propan-2-ol backbone, shorter carbon chain Not specified 284.80
Key Observations:

Stereochemical Variations: The (2S,3S) isomer () differs from the target compound only in the C3 configuration, which may alter receptor binding affinity or metabolic stability. For example, stereochemistry is critical in β-blockers like propranolol, where enantiomers exhibit distinct pharmacokinetics .

Salt Forms : The hydrochloride salt () increases molecular weight by 28.45 g/mol, likely enhancing aqueous solubility and bioavailability compared to the free base .

~2.5 for the propanol derivative) and altering membrane permeability .

Functional Group Comparisons

Table 2: Bioactivity and Functional Group Correlations
Compound Class Functional Groups Bioactivity Insights (from Evidence) Relevance to Target Compound
Indolyloxy Derivatives () Indole ether, phenoxyethylamino α1/β1-adrenoceptor binding, antiarrhythmic effects Shared ether linkage may suggest similar cardiovascular targeting
Aryloxypropanolamines () Phenoxy, isopropylamino Impurities in β-blocker synthesis (e.g., propranolol analogues) Structural similarity supports potential β-adrenergic activity
Chiral Amino Alcohols () Phenylpropanolamine derivatives Synthesized as adrenergic agonists/antagonists Highlights importance of stereochemistry in receptor interactions

Bioactivity and Structure-Activity Relationships (SAR)

  • Adrenoceptor Binding: Compounds with aryloxy and amino alcohol motifs (e.g., and ) often exhibit α/β-adrenoceptor activity. The target compound’s indenyl ether group may enhance lipophilicity, prolonging half-life compared to phenyl-based analogues .
  • Lumping Strategies: notes that compounds with similar structures (e.g., shared indenyl or propanolamine groups) may undergo analogous physicochemical processes, enabling predictive modeling of metabolism or toxicity .
  • Substructure Analysis: Data mining approaches () correlate bioactivity profiles with chemical substructures.

Biological Activity

The compound (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol , also referred to as a chiral alcohol with a complex structure, has garnered attention for its potential biological activities. Its unique stereochemistry and functional groups suggest interactions with various biological targets, particularly in neurotransmission and metabolic pathways. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.

Structural Characteristics

The compound is characterized by:

  • Chiral Centers : The specific stereochemistry at the 2 and 3 positions of the butanol moiety.
  • Functional Groups : Presence of a hydroxyl group and a secondary amine which may facilitate hydrogen bonding and other interactions critical for biological function.

Research indicates that the compound may influence several biological systems through various mechanisms:

  • Neurotransmitter Interaction : The secondary amine suggests potential interactions with neurotransmitter systems, possibly affecting mood or cognition.
  • Enzyme Modulation : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Computational models predict that it could bind to receptors involved in neurotransmission and other cellular signaling pathways.

Biological Activity

Studies have shown that compounds with similar structures often exhibit significant biological activities. The following table summarizes some of the reported activities:

Activity TypeDescription
Anti-inflammatory Potential to reduce inflammation through modulation of immune responses.
Neuroprotective May protect neuronal cells from damage in neurodegenerative diseases.
Analgesic Possible pain-relieving properties based on structural similarities to known analgesics.

Case Studies and Research Findings

  • Neuroprotective Effects : In vitro studies demonstrated that compounds structurally related to this compound showed protective effects against oxidative stress in neuronal cultures.
  • Antidepressant Potential : Similar compounds have been investigated for their antidepressant properties, suggesting that this compound may also influence serotonin or norepinephrine pathways, akin to established antidepressants like sertraline.
  • Structure-Activity Relationship (SAR) : Research utilizing SAR methodologies indicates that modifications to the indene moiety can significantly alter biological activity, paving the way for optimized drug design.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesPrimary UseUnique Mechanisms
(2S,3R)-...; HCl Chiral alcohol with indene moietyPotential antidepressantNeurotransmitter modulation
Propranolol Aromatic ring, secondary amineBeta-blockerHeart rate reduction
Sertraline Phenyl ring with amineAntidepressantSerotonin reuptake inhibition
Bupropion Aliphatic chain with aromatic elementsAntidepressantDopamine reuptake inhibition

This comparison highlights the unique features of (2S,3R)-1-[...], particularly its chiral center which may enhance selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in the synthesis of (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol?

  • Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis to control stereochemistry during key steps (e.g., nucleophilic substitution or reduction). Purify intermediates via flash chromatography with silica gel or chiral stationary phases (CSPs). Confirm enantiomeric excess (ee) using chiral HPLC with columns like Chiralpak AD-H or OD-H, referencing protocols for impurity separation in similar amino alcohol derivatives . Final purity (>98%) should be validated via reverse-phase HPLC coupled with mass spectrometry.

Q. How can the stereochemistry and molecular structure of this compound be unambiguously confirmed?

  • Methodological Answer : Perform X-ray crystallography on single crystals to resolve absolute configuration. Complement with advanced NMR techniques (1H, 13C, COSY, HSQC, and NOESY) to assign stereocenters and confirm spatial arrangements. Compare spectral data with structurally related compounds, such as those in impurity profiling studies for amino alcohols . For example, NOESY correlations between the indenyl and propan-2-yl groups can confirm spatial proximity of substituents.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow general laboratory safety guidelines:

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Store in sealed containers under inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation .
  • In case of spills, neutralize with inert adsorbents (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) during large-scale synthesis?

  • Methodological Answer : Implement kinetic resolution using immobilized lipases or esterases for selective hydrolysis of undesired enantiomers. Monitor reaction progress via inline polarimetry or chiral HPLC. For CSPs, use preparative-scale columns (e.g., Chiralcel OD) with mobile phases optimized for resolution (e.g., hexane:isopropanol 90:10). Adjust temperature and flow rates to balance yield and ee (>99%) .

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Thermal stress : Incubate at 40°C/75% RH for 4 weeks.
  • Hydrolytic stress : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 37°C.
  • Oxidative stress : Treat with 3% H2O2.
    Analyze degradation products via UPLC-MS and quantify stability-indicating parameters (e.g., half-life). Reference storage guidelines for moisture-sensitive compounds .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound variability via HPLC purity checks .
  • Validate target engagement : Employ orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Control degradation : Pre-test compound stability under assay conditions (pH 7.4, 37°C) to rule out artifactual results .

Q. What strategies are effective for elucidating the compound’s metabolic fate in vitro?

  • Methodological Answer :

  • Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Quench reactions at timed intervals with acetonitrile.
  • Metabolite identification : Analyze via LC-HRMS/MS with data-dependent acquisition (DDA). Compare fragmentation patterns with synthetic standards of predicted metabolites (e.g., N-dealkylation or hydroxylation products).
  • CYP inhibition assays : Identify major metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

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